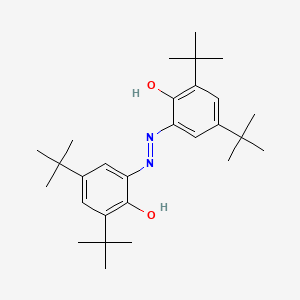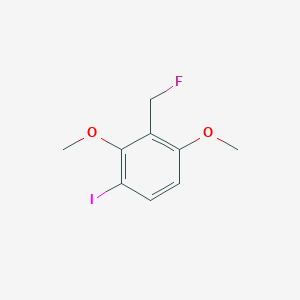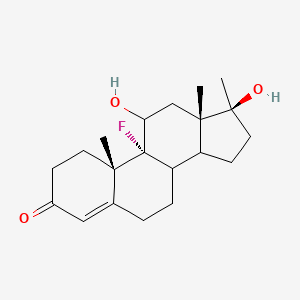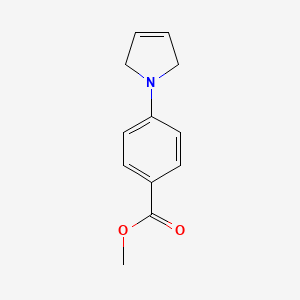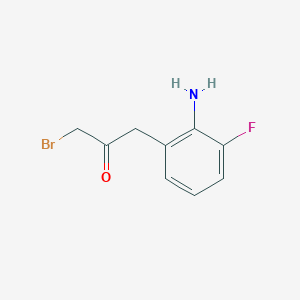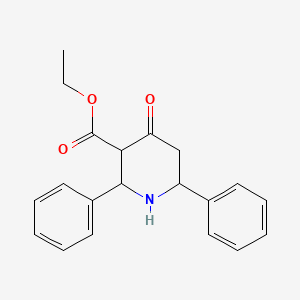
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . This compound belongs to the piperidine family, which is known for its diverse pharmacological properties. The piperidine framework is frequently found in active substances used in pharmaceutical compositions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate can be achieved through a multi-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate . The reaction typically proceeds via a Knoevenagel condensation, followed by Michael addition and Mannich cascade reactions. The reaction conditions often involve the use of alcohols as solvents and ammonium acetate or aqueous ammonia as both a catalyst and a nitrogen source .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Industry: The compound can be used in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
- 4-oxo-2,6-diphenyl-piperidine-3-carboxylic acid ethyl ester
- 3-carboxyethyl-2,6-diphenylpiperidin-4-one
- 2,6-diphenyl-3-carboethoxypiperidin-4-one
Comparison: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
特性
CAS番号 |
102012-64-6 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC名 |
ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3 |
InChIキー |
WVIOXDTZTOXYGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


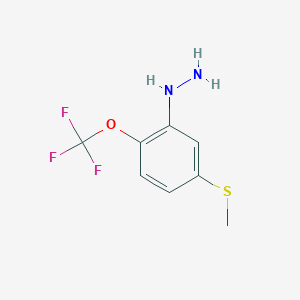






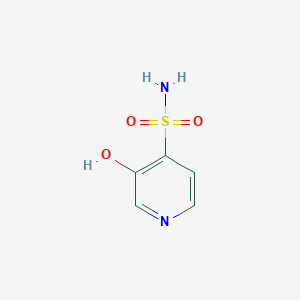
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
